2-((5-Chloroquinolin-8-yl)oxy)-N,N-diethylethanamine dihydrochloride

Catalog No.
S3306977
CAS No.
M.F
C15H21Cl3N2O
M. Wt
351.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((5-Chloroquinolin-8-yl)oxy)-N,N-diethylethanami...

Product Name

2-((5-Chloroquinolin-8-yl)oxy)-N,N-diethylethanamine dihydrochloride

IUPAC Name

2-(5-chloroquinolin-8-yl)oxy-N,N-diethylethanamine;dihydrochloride

Molecular Formula

C15H21Cl3N2O

Molecular Weight

351.7 g/mol

InChI

InChI=1S/C15H19ClN2O.2ClH/c1-3-18(4-2)10-11-19-14-8-7-13(16)12-6-5-9-17-15(12)14;;/h5-9H,3-4,10-11H2,1-2H3;2*1H

InChI Key

ZVRDPULCSHGKBD-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC1=C2C(=C(C=C1)Cl)C=CC=N2.Cl.Cl

Solubility

not available

Canonical SMILES

CCN(CC)CCOC1=C2C(=C(C=C1)Cl)C=CC=N2.Cl.Cl

2-((5-Chloroquinolin-8-yl)oxy)-N,N-diethylethanamine dihydrochloride is a chemical compound characterized by the formula C₁₅H₂₁Cl₃N₂O. It features a quinoline moiety attached to an ether and a diethylamino group, making it structurally unique. The presence of chlorine in the quinoline ring enhances its biological activity and potential pharmacological applications .

Typical for amines and ethers. Key reactions include:

  • Nucleophilic Substitution: The nitrogen in the diethylamino group can participate in nucleophilic substitution reactions.
  • Oxidation: The ether linkage may be susceptible to oxidation under certain conditions, potentially leading to cleavage.
  • Acid-Base Reactions: As a dihydrochloride salt, it can engage in acid-base chemistry, forming soluble complexes with various anions .

Research indicates that 2-((5-Chloroquinolin-8-yl)oxy)-N,N-diethylethanamine dihydrochloride exhibits significant biological activities:

  • Antimicrobial Properties: The compound shows effectiveness against various bacterial strains and fungi, attributed to its quinoline structure.
  • Antiparasitic Activity: Similar compounds have been reported to possess antiparasitic properties, suggesting potential applications in treating diseases like malaria .
  • Cytotoxicity: Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its anticancer potential .

The synthesis of 2-((5-Chloroquinolin-8-yl)oxy)-N,N-diethylethanamine dihydrochloride typically involves:

  • Formation of the Ether Linkage: Reacting 5-chloroquinolin-8-ol with diethylamine under acidic conditions to form the ether.
  • Salt Formation: Treating the resulting amine with hydrochloric acid to yield the dihydrochloride salt.
  • Purification: Crystallization or chromatography may be employed to purify the final product .

This compound has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial or anticancer drugs.
  • Chemical Research: It can be used as a reagent in organic synthesis or as a probe in biochemical assays.
  • Agricultural Chemistry: Its antimicrobial properties could be explored for use in agricultural formulations to protect crops from pathogens .

Interaction studies have shown that 2-((5-Chloroquinolin-8-yl)oxy)-N,N-diethylethanamine dihydrochloride interacts with various biological targets:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in pathogen metabolism or cancer cell proliferation.
  • Receptor Binding: The compound's structure suggests potential interactions with neurotransmitter receptors, which could influence its pharmacological profile .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural or functional similarities with 2-((5-Chloroquinolin-8-yl)oxy)-N,N-diethylethanamine dihydrochloride:

Compound NameStructureNotable Features
5-ChloroquinolineC₉H₆ClNBase structure; lacks ether and amine groups
N,N-DiethylaminopropanamideC₁₁H₁₅N₂OSimilar amine functionality; different activity profile
8-HydroxyquinolineC₉H₇NOExhibits chelation properties; used in metal ion detection

Uniqueness

The uniqueness of 2-((5-Chloroquinolin-8-yl)oxy)-N,N-diethylethanamine dihydrochloride lies in its combination of a quinoline moiety with an ether and a diethylamino group. This structural arrangement enhances its solubility and biological activity compared to simpler analogs.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

350.071946 g/mol

Monoisotopic Mass

350.071946 g/mol

Heavy Atom Count

21

Dates

Modify: 2023-08-19

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